molecular formula C8H5Cl2N3O2 B1324393 6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one CAS No. 177944-61-5

6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one

Cat. No.: B1324393
CAS No.: 177944-61-5
M. Wt: 246.05 g/mol
InChI Key: YFTBOLIHDHCMCG-UHFFFAOYSA-N
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Description

The compound “6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one” is a chemical with the CAS Number: 177944-61-5 . It has a molecular weight of 246.05 and its IUPAC name is (2E)-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione 2-oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2N3O2/c9-3-1-5-6 (2-4 (3)10)12-8 (14)7 (11-5)13-15/h1-2,7,11H, (H,12,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point greater than 300 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 1,4-Dihydroquinoxalines : A study by (Harsanyi et al., 1973) detailed the synthesis of 2-(hydroxyimino)-1,2-dihydro-chinoxalin, an intermediate in the production of the compound . The study explored the dehydrogenation and oxidation processes involved in its synthesis.
  • Transformation in Isoquinolones Synthesis : (McCorkindale & McCulloch, 1971) described the general preparation of isoquinolones, where derivatives like 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one were obtained through specific chemical reactions.

Pharmacological and Biochemical Studies

  • Receptor Agonists and Antagonists Synthesis : (Sun et al., 1996) researched the synthesis of chiral quinoxaline derivatives, investigating their role as receptor agonists and antagonists.
  • Structure-Activity Relationships in NMDA Receptor Antagonists : A study by (Cai et al., 1997) focused on alkyl- and alkoxy-substituted 1,4-dihydroquinoxalines, exploring their potency and activity as antagonists for the glycine site of the NMDA receptor.

Novel Applications in Chemistry

  • Structural Isomerization and Detoxication Studies : Research by (Li et al., 2016) revealed a unique two-step structural isomerization process involving compounds related to this compound.
  • Furo- and Pyrroloquinoxaline Derivatives Synthesis : A study by (Kotovskaya et al., 1999) explored the synthesis of various quinoxaline derivatives, including those related to the compound of interest.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Properties

IUPAC Name

6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTBOLIHDHCMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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